(S)-(1-Alilpirrolidin-2-il)metanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-(1-Allylpyrrolidin-2-yl)methanamine” is an amine compound, which means it contains a nitrogen atom. Amines are a broad class of compounds that are found in many biological systems and are used in a variety of industrial applications .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present.Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The specific reactions that “(S)-(1-Allylpyrrolidin-2-yl)methanamine” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques . These properties can provide important information about how the compound behaves under different conditions.Aplicaciones Científicas De Investigación

Química Medicinal

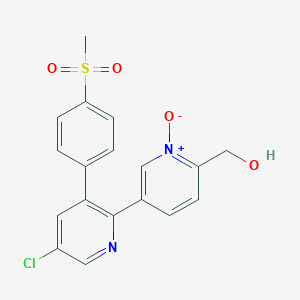

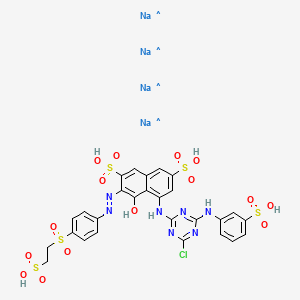

Las propiedades fisicoquímicas de “(S)-(1-Alilpirrolidin-2-il)metanamina” sugieren su potencial en la química medicinal. Su alta absorción GI y solubilidad la convierten en una candidata para una mayor exploración en el diseño de fármacos y la farmacocinética {svg_1}.

Síntesis de Agentes de Imagenología

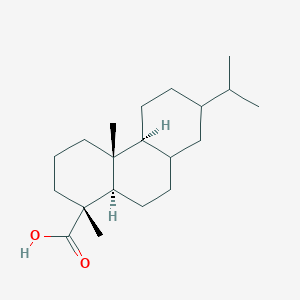

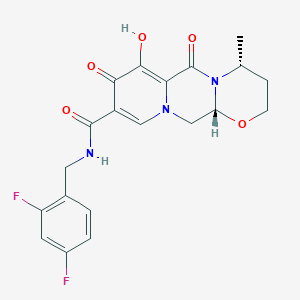

En la síntesis de agentes de imagenología, como los que se utilizan en las exploraciones PET, “this compound” se puede emplear como precursor. Se ha utilizado en el acoplamiento de ácidos carboxílicos para sintetizar derivados para fines de imagenología {svg_2}.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some amines can be irritants or toxic if ingested or inhaled . Safety data sheets (SDS) provide information about the hazards associated with a compound, as well as precautions for handling and storage .

Direcciones Futuras

The future directions for research on a compound would depend on its potential applications. For example, if “(S)-(1-Allylpyrrolidin-2-yl)methanamine” has potential therapeutic properties, future research might focus on clinical trials . Alternatively, if it has potential industrial applications, research might focus on improving its synthesis or finding new uses for it.

Mecanismo De Acción

Target of Action

(S)-(1-Allylpyrrolidin-2-yl)methanamine, also known as Methenamine, is primarily targeted towards urinary tract infections . It acts as a urinary tract antiseptic and antibacterial drug .

Mode of Action

Methenamine’s mode of action is unique. Formaldehyde is a nonspecific bactericidal agent that is active against both gram-positive and gram-negative bacteria .

Biochemical Pathways

The biochemical pathway of Methenamine involves its conversion in the urine to formaldehyde . This conversion is dependent on the acidity of the urine. The formaldehyde then interacts with the bacteria causing the infection, leading to their destruction .

Pharmacokinetics

Upon ingestion of a 1-gram dose of methenamine hippurate, antibacterial activity in the urine is produced within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine . The pharmacokinetics of oral methenamine can be satisfactorily described by a one-compartment open model . Maximum serum concentration is achieved in about 1 hour. The elimination half-life is about 4.3 hours, the distribution volume is about 0.56 l/kg, the renal clearance is about 1.46 and the total clearance is about 1.58 ml/min/kg .

Result of Action

The result of Methenamine’s action is the prevention and treatment of frequently recurring urinary tract infections . It has been found to be effective in the prevention of recurrent urinary tract infections except in patients with Foley catheters or who require intermittent catheterization .

Action Environment

The action of Methenamine is highly dependent on the pH of the urine. Its antibacterial activity is maximal when the urine pH is ≤5.5 . Therefore, the diet and medication of the patient, which can affect the pH of the urine, can influence the efficacy of Methenamine. It’s also worth noting that despite over a century of use, there is no evidence of bacterial resistance to Methenamine’s bacteriostatic activity .

Propiedades

IUPAC Name |

[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGKTSVPJJNEMQ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC[C@H]1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)